
5-(3,4-二甲基苯甲酰)-2-甲基吡啶
描述
The compound “2-Chloro-5-(3,4-dimethylbenzoyl)pyridine” has a molecular weight of 245.71 . It’s worth noting that this compound is not exactly the same as the one you asked about, but it does have a similar structure.
Physical And Chemical Properties Analysis
A related compound, “(±)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid”, has a molecular weight of 420.5 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 14 .
科学研究应用
Comprehensive Analysis of 5-(3,4-Dimethylbenzoyl)-2-methylpyridine Applications
5-(3,4-Dimethylbenzoyl)-2-methylpyridine is a compound with a unique chemical structure that lends itself to various scientific applications. Below is a detailed analysis of its applications across different fields of research.
Fluorescent Probing in Cellular Imaging: This compound’s structure allows it to be used as a fluorescent probe for imaging cellular structures. Its ability to fluoresce can help in the visualization of cell components under a microscope, providing valuable insights into cellular processes and morphology.
Protein-Protein Interaction Studies: Researchers utilize 5-(3,4-Dimethylbenzoyl)-2-methylpyridine in studying protein-protein interactions. By binding to specific proteins, it can serve as a marker to observe the dynamics of protein interactions, which is crucial in understanding biological pathways and disease mechanisms.
Enzyme Activity Modulation: The compound has been shown to bind to enzymes like glycogen synthase kinase-3β (GSK-3β), altering their activity. This modulation is significant in research focused on cell proliferation, differentiation, and other cellular processes.
Therapeutic Agent Research: Due to its interaction with various proteins and enzymes, 5-(3,4-Dimethylbenzoyl)-2-methylpyridine is being studied as a potential therapeutic agent for diseases such as cancer and neurodegenerative disorders. Its unique properties make it a candidate for drug development and therapeutic interventions.
Anti-Inflammatory Properties: The compound exhibits anti-inflammatory properties, making it a subject of interest in the treatment of inflammatory diseases. Understanding its mechanism can lead to the development of new anti-inflammatory drugs.
Material Chemistry: In the field of material chemistry, this compound could be used to modify the properties of materials, potentially leading to the development of new materials with specific desired characteristics, such as increased strength or altered electrical conductivity.
Analytical Chemistry: As an analytical tool, 5-(3,4-Dimethylbenzoyl)-2-methylpyridine can be used in chromatography and spectrometry to identify and quantify other substances, due to its distinct chemical signature.
Green and Environmental Chemistry: In the context of green chemistry, this compound’s derivatives could be explored for their potential in creating more environmentally friendly chemical processes or products, contributing to sustainability in the chemical industry.
Each of these applications demonstrates the versatility and potential of 5-(3,4-Dimethylbenzoyl)-2-methylpyridine in scientific research. Its unique chemical structure and properties enable it to be a valuable tool in various research fields, offering insights and advancements in both fundamental science and practical applications. The ongoing research and development in these areas continue to uncover new possibilities and applications for this compound .
属性
IUPAC Name |
(3,4-dimethylphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-6-13(8-11(10)2)15(17)14-7-5-12(3)16-9-14/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAOAJJUOQPRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethylbenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



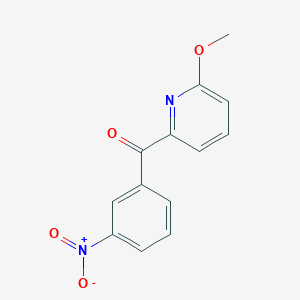
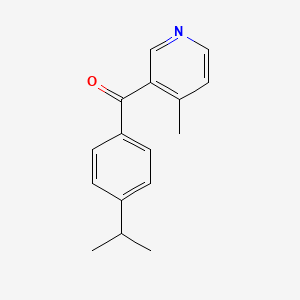
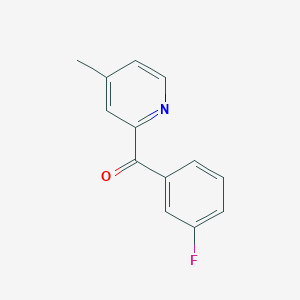
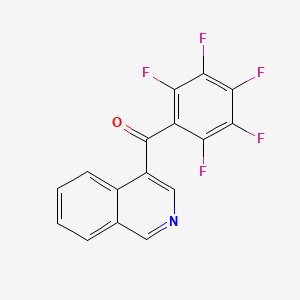

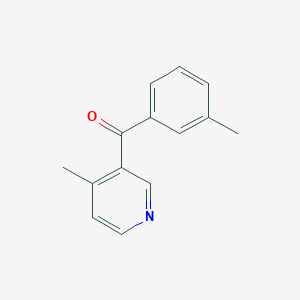

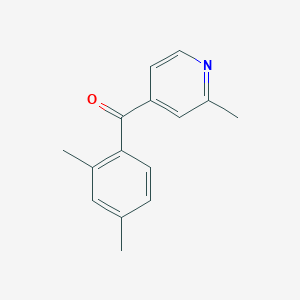

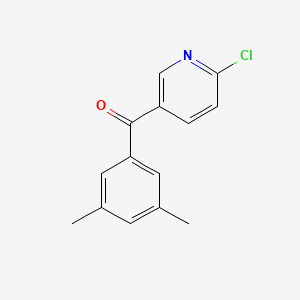
![(4-(1-(2-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B1392133.png)


